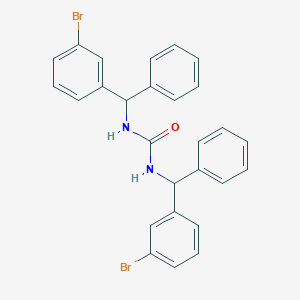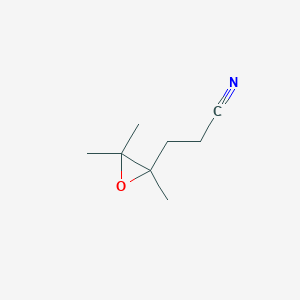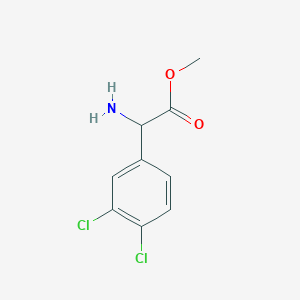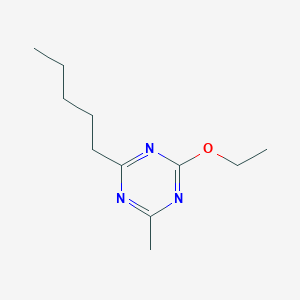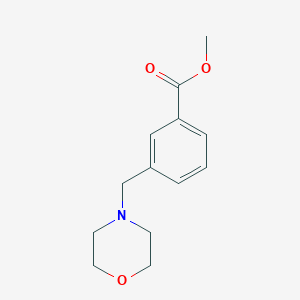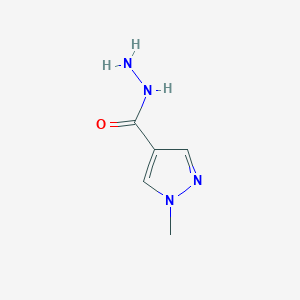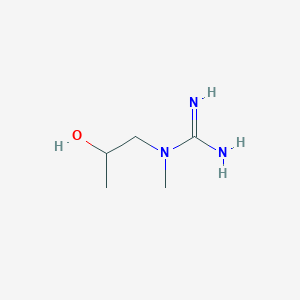
1-(2-Hydroxypropyl)-1-methylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxypropyl)-1-methylguanidine, also known as S-15176, is a guanidine derivative that has shown potential in various scientific research applications. This compound was first synthesized in 2002 by researchers at Sumitomo Pharmaceuticals in Japan. Since then, it has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The exact mechanism of action of 1-(2-Hydroxypropyl)-1-methylguanidine is not fully understood. However, it is believed to work through the inhibition of advanced glycation end products (AGEs), which are formed when proteins and sugars react in the body. AGEs have been implicated in the development of various diseases, including diabetes and kidney disease.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Hydroxypropyl)-1-methylguanidine has various biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation in animal models of diabetes and kidney disease. Additionally, it has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Hydroxypropyl)-1-methylguanidine in lab experiments is its potential therapeutic applications in various diseases. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(2-Hydroxypropyl)-1-methylguanidine. One area of interest is its potential therapeutic applications in human diseases, such as diabetes and kidney disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of 1-(2-Hydroxypropyl)-1-methylguanidine with improved therapeutic properties.
Méthodes De Synthèse
The synthesis method for 1-(2-Hydroxypropyl)-1-methylguanidine involves the reaction of 1-methylguanidine with 2-chloro-1-propanol in the presence of a base, such as potassium carbonate. The resulting product is then purified through a series of chromatography steps to yield the final compound.
Applications De Recherche Scientifique
1-(2-Hydroxypropyl)-1-methylguanidine has been studied for its potential therapeutic applications in various diseases, including diabetes, hypertension, and kidney disease. In particular, it has shown promise in reducing blood glucose levels and improving insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have protective effects on the kidneys in animal models of kidney disease.
Propriétés
Numéro CAS |
176370-13-1 |
|---|---|
Nom du produit |
1-(2-Hydroxypropyl)-1-methylguanidine |
Formule moléculaire |
C5H13N3O |
Poids moléculaire |
131.18 g/mol |
Nom IUPAC |
1-(2-hydroxypropyl)-1-methylguanidine |
InChI |
InChI=1S/C5H13N3O/c1-4(9)3-8(2)5(6)7/h4,9H,3H2,1-2H3,(H3,6,7) |
Clé InChI |
RRPGJSFYYOETDT-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C(=N)N)O |
SMILES canonique |
CC(CN(C)C(=N)N)O |
Synonymes |
Guanidine, N-(2-hydroxypropyl)-N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)
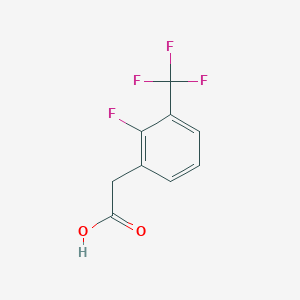
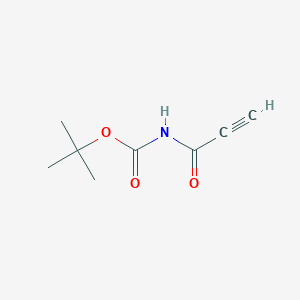

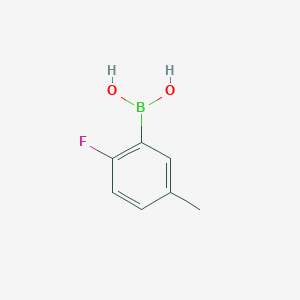

![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
